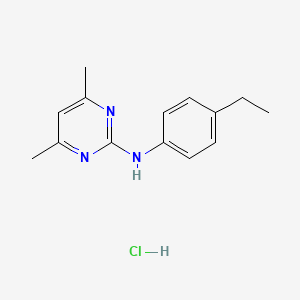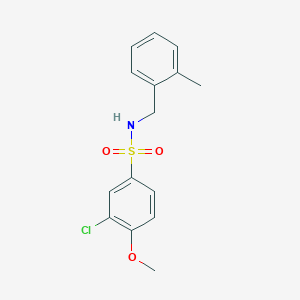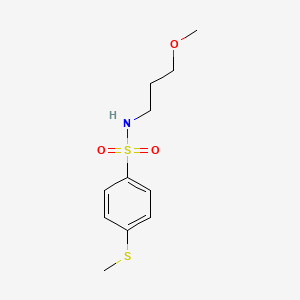![molecular formula C16H21NO4 B4172598 2-{[(4-methoxybenzyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B4172598.png)
2-{[(4-methoxybenzyl)amino]carbonyl}cyclohexanecarboxylic acid
Übersicht
Beschreibung
2-{[(4-methoxybenzyl)amino]carbonyl}cyclohexanecarboxylic acid, also known as MCC-555, is a cyclic peptide with potential therapeutic applications. It is a synthetic compound that has been extensively studied for its ability to inhibit the activity of a specific enzyme called dipeptidyl peptidase IV (DPP-IV). This enzyme is involved in the regulation of glucose metabolism and has been implicated in the development of type 2 diabetes. MCC-555 has been shown to be a potent inhibitor of DPP-IV and has therefore attracted significant interest as a potential treatment for this disease.
Wirkmechanismus
2-{[(4-methoxybenzyl)amino]carbonyl}cyclohexanecarboxylic acid acts as a competitive inhibitor of DPP-IV, which is an enzyme that cleaves incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-IV, this compound increases the levels of these hormones, which in turn stimulates insulin secretion and reduces glucagon secretion. This leads to improved glucose homeostasis and lower blood glucose levels.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It improves glucose tolerance and insulin sensitivity, reduces blood glucose levels, and increases insulin secretion. In addition, this compound has been shown to reduce inflammation and oxidative stress, which are both implicated in the development of type 2 diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-{[(4-methoxybenzyl)amino]carbonyl}cyclohexanecarboxylic acid is its potency as a DPP-IV inhibitor. It has been shown to be more potent than other DPP-IV inhibitors such as sitagliptin and vildagliptin. In addition, this compound has a long half-life, which allows for once-daily dosing. However, one limitation of this compound is its poor solubility, which can make it difficult to formulate for oral administration.
Zukünftige Richtungen
There are several future directions for research on 2-{[(4-methoxybenzyl)amino]carbonyl}cyclohexanecarboxylic acid. One area of interest is the potential use of this compound in combination with other antidiabetic agents. For example, this compound has been shown to enhance the glucose-lowering effects of metformin. Another area of interest is the potential use of this compound in the treatment of other metabolic disorders, such as obesity and non-alcoholic fatty liver disease. Finally, further research is needed to optimize the formulation of this compound for oral administration, to improve its bioavailability and solubility.
Wissenschaftliche Forschungsanwendungen
2-{[(4-methoxybenzyl)amino]carbonyl}cyclohexanecarboxylic acid has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes. It has been shown to improve glucose tolerance and insulin sensitivity in animal models of the disease. In addition, this compound has been investigated for its potential use in the treatment of other metabolic disorders, such as obesity and non-alcoholic fatty liver disease.
Eigenschaften
IUPAC Name |
2-[(4-methoxyphenyl)methylcarbamoyl]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-21-12-8-6-11(7-9-12)10-17-15(18)13-4-2-3-5-14(13)16(19)20/h6-9,13-14H,2-5,10H2,1H3,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOOOHHABXZISSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2CCCCC2C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(methylthio)phenyl]-3-nitrobenzenesulfonamide](/img/structure/B4172515.png)
![N-(3-chloro-2-methylphenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B4172524.png)


acetate](/img/structure/B4172543.png)
![N~1~-(4-{[(2,5-dimethoxyphenyl)amino]sulfonyl}phenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4172545.png)
![7-tert-butyl-3-(2-phenoxyethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4172552.png)
![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-ethyl-4-methylbenzenesulfonamide](/img/structure/B4172554.png)

![1-(4-ethylphenyl)-2-(4-fluorophenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4172561.png)
![2-({2-[(4-biphenylylmethyl)amino]ethyl}amino)ethanol dihydrochloride](/img/structure/B4172565.png)
![3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4172568.png)
![4-[allyl(methylsulfonyl)amino]-N-(3-fluorophenyl)benzamide](/img/structure/B4172580.png)
![2-{[4-(4-chlorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}-1-phenylethanone](/img/structure/B4172603.png)
